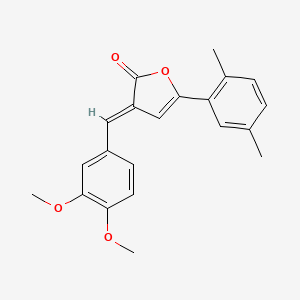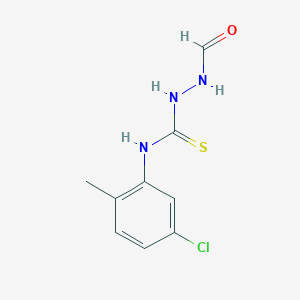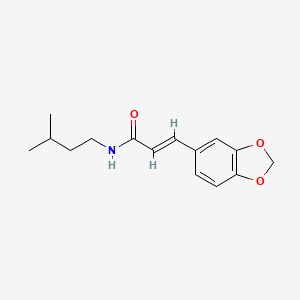
N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide
Overview
Description
N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide, also known as DMPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cells. In anti-cancer studies, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory studies, this compound has been reported to inhibit the production of pro-inflammatory cytokines. In anti-bacterial studies, this compound has been reported to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. In animal studies, this compound has been reported to have a low acute toxicity and no observable adverse effects on organ function or behavior. This compound has also been reported to have a low potential for genotoxicity and mutagenicity.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of this compound for the development of novel anti-cancer, anti-inflammatory, and anti-bacterial agents. In material science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of functional materials with specific properties. In analytical chemistry, further studies are needed to optimize the chelating properties of this compound for the separation and detection of metal ions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction between 2,6-dimethylphenyl isocyanate and 2-methoxybenzylamine, followed by the reaction with diethyl malonate. This compound has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cells. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of this compound for its potential applications in various fields.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In analytical chemistry, this compound has been used as a chelating agent for the separation and detection of metal ions.
properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-methoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-6-8-13(2)18(12)20-17(22)11-16(21)19-14-9-4-5-10-15(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDTXAVOHBRRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)


amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)

![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)

![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4767898.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4767904.png)